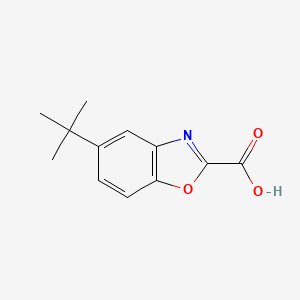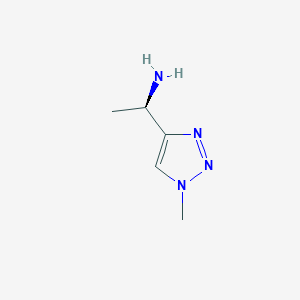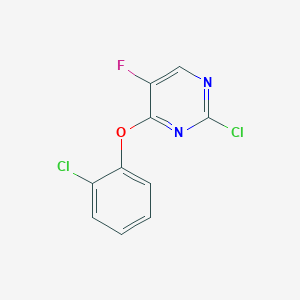
2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine typically involves the reaction of 2-chlorophenol with 2,4-dichloro-5-fluoropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) are employed in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
科学的研究の応用
2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug discovery and development.
類似化合物との比較
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid: This compound shares structural similarities and is studied for its inhibitory effects on specific ion channels.
N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide: Known for its anti-inflammatory activity.
特性
分子式 |
C10H5Cl2FN2O |
|---|---|
分子量 |
259.06 g/mol |
IUPAC名 |
2-chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2O/c11-6-3-1-2-4-8(6)16-9-7(13)5-14-10(12)15-9/h1-5H |
InChIキー |
ATXITIHNRMEDSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


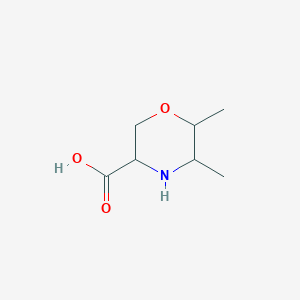

![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
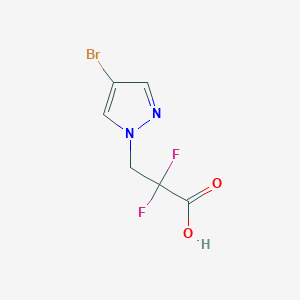
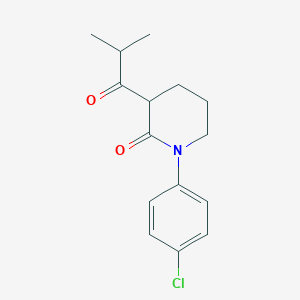
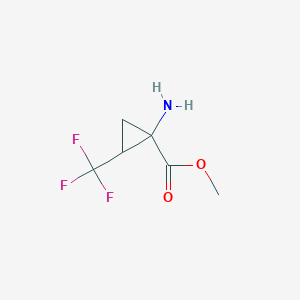
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
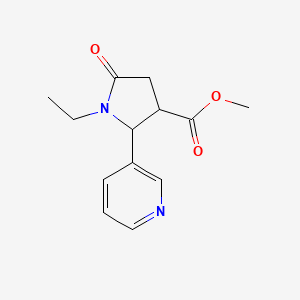
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

